Bis(chlorodimethylsilyl)acetylene
Description
Significance of Organosilicon Compounds in Modern Chemical Synthesis
The utility of organosilicon compounds is vast and varied. They are widely employed as protecting groups for sensitive functionalities, such as alcohols and amines, due to the stability of silyl (B83357) ethers and the ease of their subsequent cleavage. ias.ac.inshinetsusilicone-global.com Furthermore, silyl groups can direct the stereochemical outcome of reactions, serving as powerful tools for asymmetric synthesis. In industrial settings, organosilicon compounds are precursors to silicones, a class of polymers with widespread applications in sealants, adhesives, and coatings. encyclopedia.pub The direct process, involving the reaction of methyl chloride with a silicon-copper alloy, is a major industrial method for producing key organosilicon chlorides like dimethyldichlorosilane and trimethylsilyl (B98337) chloride. encyclopedia.pub
Role of Silylated Alkynes as Versatile Intermediates
Silylated alkynes are particularly valuable intermediates in organic synthesis. nih.gov The silyl group can act as a removable protecting group for terminal alkynes, allowing for selective reactions at other sites in a molecule. nih.gov Moreover, the silyl group can be replaced by other functionalities, making silylated alkynes versatile precursors to a wide range of organic structures. wikipedia.org Traditional methods for preparing silylated alkynes often involve the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent, followed by quenching with a halosilane. nih.gov More recent advancements have introduced catalytic methods, including metal-free approaches utilizing carboxylate catalysts and transition-metal-catalyzed C-H silylation, which offer milder reaction conditions and broader functional group tolerance. acs.orgchemrxiv.orgchemistryviews.org
Structural Features and Chemical Modularity of Bis(chlorodimethylsilyl)acetylene
This compound, with the chemical formula C₆H₁₂Cl₂Si₂, possesses a unique molecular architecture that makes it a highly attractive building block. uni.lu The molecule features a central acetylene (B1199291) unit flanked by two chlorodimethylsilyl groups. This symmetrical structure, with two reactive chlorosilyl functionalities, offers significant potential for chemical modification. The chlorine atoms can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of organic and inorganic moieties. This modularity enables the synthesis of diverse and complex molecular structures, including polymers and macrocycles with precisely defined properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂Si₂ |
| Molecular Weight | 211.24 g/mol |
| InChI | InChI=1S/C6H12Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h1-4H3 |
| InChIKey | ONPUQFXWWSFDGE-UHFFFAOYSA-N |
| Canonical SMILES | CSi(C#CSi(C)Cl)Cl |
Data sourced from PubChem. uni.lu
Overview of Research Trajectories in Related Bis(silyl)acetylene and Bis(chlorosilyl)ethane Systems
Research into related bis(silyl)acetylene and bis(chlorosilyl)ethane systems provides valuable context for understanding the potential of this compound. Bis(trimethylsilyl)acetylene (B126346) (BTMSA) is a widely used and well-studied surrogate for acetylene in organic synthesis. wikipedia.org It participates in various reactions, including Friedel-Crafts acylations, cycloadditions, and as a precursor to lithium trimethylsilylacetylide. wikipedia.org The development of transition-metal-free catalytic C-H silylation of terminal alkynes using BTMSA highlights the ongoing innovation in this area. chemistryviews.org
Similarly, studies on 1,2-bis(chlorodimethylsilyl)ethane (B1585126) have explored its utility in forming cyclic and polymeric structures. The reactivity of the Si-Cl bonds in this molecule allows for the construction of materials with tailored properties. Research into the hydrolysis of related bis(triethoxysilyl)ethane (BTESE) has provided insights into the formation of organosilica membranes with enhanced thermal and oxidation stability, demonstrating the potential of these bifunctional organosilanes in materials science. rsc.orgresearchgate.net Computational studies, such as DFT analysis of the bis-silylation of acetylene, have also contributed to a deeper understanding of the reaction mechanisms involved. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
18156-91-7 |
|---|---|
Molecular Formula |
C6H12Cl2Si2 |
Molecular Weight |
211.23 g/mol |
IUPAC Name |
chloro-[2-[chloro(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C6H12Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h1-4H3 |
InChI Key |
ONPUQFXWWSFDGE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C#C[Si](C)(C)Cl)Cl |
Canonical SMILES |
C[Si](C)(C#C[Si](C)(C)Cl)Cl |
Other CAS No. |
18156-91-7 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Bis Chlorodimethylsilyl Acetylene
Reactivity at the Silicon-Chlorine Bonds
The silicon-chlorine bonds in bis(chlorodimethylsilyl)acetylene are susceptible to nucleophilic attack, a characteristic feature of chlorosilanes. However, the acetylenic group's electron-withdrawing nature enhances the electrophilicity of the silicon atoms, making these bonds particularly reactive towards nucleophiles.
Nucleophilic Substitution Reactions of Si-Cl Bonds
The chlorine atoms in this compound can be readily displaced by a variety of nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, a fundamental reaction type in organosilicon chemistry. pressbooks.pubresearchgate.net The general scheme for this transformation involves the attack of a nucleophile (Nu⁻) on the silicon atom, leading to the displacement of the chloride ion.
This reactivity allows for the introduction of a wide range of functional groups onto the silicon atoms, thereby modifying the properties of the resulting molecule. The choice of nucleophile and reaction conditions can be tailored to achieve specific molecular architectures.
Formation of Si-C and Si-X Linkages (X = Heteroatom)
A key application of the nucleophilic substitution at the Si-Cl bonds is the formation of new silicon-carbon (Si-C) and silicon-heteroatom (Si-X, where X can be O, N, S, etc.) bonds. For instance, reaction with organolithium or Grignard reagents can introduce alkyl or aryl groups.
Methanolysis of this compound, where methanol (B129727) acts as the nucleophile, leads to the quantitative formation of bis(methoxydimethylsilyl)acetylene. unt.edu This reaction highlights the facile replacement of chlorine with an alkoxy group, forming a Si-O bond.
Similarly, reactions with amines or thiols can be employed to create Si-N or Si-S linkages, respectively, further expanding the synthetic utility of this compound. gelest.com
Exploration of Intramolecular Cyclization Pathways
The bifunctional nature of this compound and its derivatives opens up possibilities for intramolecular cyclization reactions. While direct intramolecular cyclization of this compound itself is not extensively documented, its derivatives can undergo such transformations. For example, the related compound bis(methoxydimethylsilyl)acetylene, formed from the methanolysis of this compound, readily cyclizes in the presence of a mineral acid to yield cyclic siloxanes like octamethyl-4,9-dioxa-3,5,8,10-tetrasila-cyclodeca-1,6-diyne. unt.edu
This type of intramolecular cyclization is a powerful tool for the synthesis of well-defined cyclic and polymeric structures containing silicon and acetylene (B1199291) units in the backbone. mit.eduresearchgate.netnih.gov The propensity for cyclization is influenced by factors such as the nature of the substituents on the silicon atoms and the reaction conditions.
Reactivity at the Carbon-Carbon Triple Bond
The carbon-carbon triple bond in this compound is a site of unsaturation and can participate in various reactions, most notably coordination to transition metals.
Coordination Chemistry with Transition Metals
The π-system of the acetylene moiety can act as a ligand, donating electron density to a transition metal center to form an organometallic complex. ucj.org.uaresearchgate.netrsc.orgmdpi.com This coordination behavior is analogous to that of other alkynes.
The interaction with transition metals can lead to a variety of structures, including simple alkyne adducts and more complex metallacycles. The specific outcome often depends on the metal, its ligand sphere, and the reaction conditions.
Ligand Substitution Reactions in Organometallic Complexes
In the context of organometallic chemistry, bis(silyl)acetylenes, including derivatives of this compound, can participate in ligand substitution reactions. nih.govchemguide.co.ukyoutube.comyoutube.comyoutube.com In these processes, the coordinated alkyne can be displaced by another ligand, or it can replace a ligand in an existing metal complex.
For example, group 4 metallocene bis(trimethylsilyl)acetylene (B126346) complexes are known to undergo reactions where the bis(trimethylsilyl)acetylene ligand dissociates, generating a reactive, low-valent metal center that can then be trapped by other substrates. nih.gov This reactivity pattern suggests that this compound could potentially serve as a precursor to reactive metal species through similar ligand exchange pathways. The lability of the coordinated alkyne is a key factor in these transformations.
Formation of Metal-Alkyne Complexes
The formation of transition metal-alkyne complexes is a fundamental process in organometallic chemistry. Silylated alkynes, such as this compound, readily coordinate to metal centers. These reactions often involve the displacement of more labile ligands from the metal precursor.
While specific studies detailing the complexation of this compound are not extensively documented, its behavior can be understood by analogy to the well-studied bis(trimethylsilyl)acetylene (BTMSA). Group 4 metallocene complexes, for instance, react with silylated alkynes to form stable η²-alkyne adducts. A prominent example is the reaction of a titanocene (B72419) or zirconocene (B1252598) precursor to yield complexes like Cp₂M(η²-Me₃SiC₂SiMe₃), where Cp is cyclopentadienyl (B1206354) and M is Ti or Zr. mdpi.combohrium.com
A crucial aspect of these complexes, particularly with Group 4 metals, is the lability of the alkyne ligand. The silylated alkyne can dissociate from the metal center, generating a highly reactive, coordinatively unsaturated "[Cp₂M]" fragment. mdpi.combohrium.com This "masked" reactive species is then available to participate in a wide range of subsequent synthetic and catalytic reactions, including coupling processes and the formation of heterobimetallic structures. mdpi.combohrium.com The bonding in these complexes is generally described by the Dewar-Chatt-Duncanson model, where the alkyne donates electron density from its π-orbitals to the metal, and the metal back-donates electron density into the alkyne's π*-antibonding orbitals. This interaction weakens and elongates the C≡C triple bond.
Addition Reactions Across the Alkyne Moiety
The electron-rich triple bond in this compound is susceptible to various addition reactions, a characteristic feature of alkynes.
Hydrosilylation Reactions (Analogous to other silylated alkynes)
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond. This reaction is a powerful method for synthesizing vinylsilanes. While direct studies on this compound are limited, the hydrosilylation of acetylene and its derivatives is well-established and provides a clear analogy. These reactions are typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective.
The reaction of an alkyne with a hydrosilane (HSiR₃) can yield several products, including the (E)-isomer, the (Z)-isomer, and the α-adduct. Furthermore, a second hydrosilylation can occur, leading to diadducts like 1,2-bis(silyl)ethanes. For example, the hydrosilylation of acetylene with various triorganosilanes in the presence of rhodium complexes can produce both the initial vinylsilane monoadduct and the subsequent diadduct. The yields and product distribution are highly dependent on the catalyst and reaction conditions used.
Table 1: Examples of Rhodium-Catalyzed Hydrosilylation of Acetylene
| Hydrosilane Agent | Catalyst | Monoadduct Yield (%) | Diadduct (1,2-bis(triethylsilyl)ethane) Yield (%) |
|---|---|---|---|
| Triethoxysilane | [RhCl₂(CO)₂]⁻ | 10 | - |
| Triethylsilane | RhCl₃·4H₂O | ~30 | - |
Data compiled from analogous reactions of acetylene. Source: researchgate.net
Other Electrophilic or Nucleophilic Additions
The acetylene moiety can undergo attack by both electrophiles and nucleophiles. Electrophilic addition is initiated by the attack of an electrophile on the electron-rich π-system of the triple bond.
Conversely, nucleophilic additions to alkynes are also possible. For instance, a transition-metal-free approach for the C-H silylation of terminal alkynes utilizes bis(trimethylsilyl)acetylene (BTMSA) as the silylating agent in a reaction initiated by a strong base like potassium bis(trimethylsilyl)amide (KHMDS). mdpi.com This process involves the deprotonation of a terminal alkyne to form an acetylide, which then attacks the BTMSA. While this is not a direct addition to the BTMSA triple bond, it showcases the reactivity of the silicon-alkyne system in nucleophilic processes. Another example is the direct nucleophilic addition of secondary nitroalkanes to acetylene gas, facilitated by a strong base, to yield C-vinylated products.
Polymerization and Oligomerization Processes
The bifunctional nature of this compound, with its two reactive Si-Cl bonds, makes it an important monomer for the synthesis of specialized organosilicon polymers.
Precursor in the Synthesis of Poly(ethynyldialkylsilanes) and Related Polymers
This compound is a key starting material for producing poly(ethynyldialkylsilanes). These polymers are characterized by a backbone consisting of alternating silyl (B83357) units and acetylene moieties: [-Si(CH₃)₂-C≡C-Si(CH₃)₂-]n. The synthesis is typically achieved through a dehalogenative coupling reaction, often a Wurtz-type polycondensation.
In this process, the monomer is treated with an alkali metal, such as sodium, in an inert solvent. The metal reductively couples the chlorosilyl groups of different monomer units, eliminating sodium chloride and forming the Si-Si bonds that construct the polymer backbone. This method allows for the creation of high-molecular-weight polymers with unique electronic and optical properties derived from the σ-π conjugation between the silicon-silicon sigma bonds and the carbon-carbon triple bonds.
Investigated Reaction Mechanisms
The reaction mechanisms of this compound are of significant interest due to the compound's dual reactivity, stemming from its acetylenic core and the reactive silicon-chlorine bonds. Mechanistic studies, including both experimental and theoretical approaches, provide fundamental insights into its behavior in chemical transformations.
Detailed mechanistic studies on the ligand exchange of this compound itself are not extensively documented in dedicated publications. However, the mechanism can be largely understood by analogy to its close and widely studied relative, Bis(trimethylsilyl)acetylene (BTMSA). In organometallic chemistry, BTMSA is well-known to form stable complexes with various transition metals, such as titanium and zirconium. nih.gov
A key aspect of the reactivity of these complexes is the ability of the bis(silyl)acetylene ligand to dissociate, thereby liberating a highly reactive, coordinatively unsaturated low-valent metal center. nih.gov This process is a form of ligand exchange and is fundamental to the use of these compounds as "masked" sources of reactive metal fragments like [Cp'₂M] (where M = Ti, Zr). nih.gov The dissociation mechanism is often represented as a reversible equilibrium:
Cp'₂M(L)(η²-Me₃SiC≡CSiMe₃) ⇌ Cp'₂M(L) + Me₃SiC≡CSiMe₃
The mechanistic interest lies in understanding the factors that influence this equilibrium, such as the nature of the metal, the ancillary ligands (L), and the substituents on the silicon atoms of the acetylene ligand. For this compound, the presence of the electron-withdrawing chlorine atoms in place of the methyl groups of BTMSA is expected to significantly alter the electronic properties of the molecule. The acetylenic functionality on the silicon atom activates the chlorosilane moiety toward nucleophilic substitution. unt.edu This suggests that the Si-Cl bond is a highly reactive site. In the context of a metal complex, this altered electronic profile could influence the strength of the metal-alkyne bond and the kinetics and thermodynamics of the ligand dissociation process compared to BTMSA.
| Property | Bis(trimethylsilyl)acetylene (BTMSA) | This compound | Influence on Ligand Exchange Mechanism |
| Silicon Substituent | Methyl (-CH₃) | Chlorine (-Cl) | The electronegative Cl atom withdraws electron density from the silicon, making it more electrophilic. |
| Electronic Effect | Electron-donating (relative to H) | Strongly electron-withdrawing | Alters the σ-donor and π-acceptor properties of the alkyne ligand when coordinated to a metal center. |
| Reactivity of Si-X Bond | Relatively inert Si-C bond | Reactive Si-Cl bond susceptible to nucleophilic attack. unt.edu | Provides an additional reaction pathway at the silicon center, potentially competing with or influencing ligand dissociation. |
| Metal Complex Stability | Forms well-characterized, stable complexes that can reversibly dissociate. nih.gov | Expected to form complexes, but the Si-Cl bond introduces a site of instability or further reactivity. | The dissociation equilibrium and subsequent reactions of the metal center may be different from those of BTMSA complexes. |
Theoretical and computational chemistry offer powerful tools for analyzing reaction mechanisms at a molecular level. For this compound, theoretical studies can elucidate potential reaction pathways, particularly bimolecular nucleophilic substitution (SN2) reactions, by mapping potential energy surfaces and characterizing transition states. mdpi.com
An SN2 reaction involves the backside attack of a nucleophile on an electrophilic center, leading to the displacement of a leaving group in a single, concerted step. masterorganicchemistry.com The rate and feasibility of such a reaction are influenced by factors including the strength of the nucleophile, the ability of the leaving group, steric hindrance at the reaction center, and the solvent. libretexts.org
Two primary SN2 pathways can be envisaged for this compound:
Nucleophilic Attack at the Silicon Center: The silicon-chlorine bond is a prime site for nucleophilic attack. The chlorine atom is a good leaving group (as Cl⁻), and the silicon atom is an electrophilic center. Theoretical studies indicate that the acetylenic group attached to the silicon enhances its reactivity toward nucleophiles. unt.edu A computational analysis of this pathway would involve modeling the approach of a nucleophile (Nu⁻) to one of the silicon atoms, calculating the energy profile of the reaction as the Nu-Si bond forms and the Si-Cl bond breaks, and identifying the pentacoordinate silicon transition state. The calculated energy barrier for this transition state would predict the kinetic feasibility of the reaction. mdpi.comresearchgate.net
Reaction of the Derived Acetylide: The terminal protons of acetylene are acidic and can be removed by a strong base to form an acetylide anion, which is a potent nucleophile. wikipedia.org While this compound has no acidic protons on the acetylene unit, the silyl groups can be cleaved under certain conditions (e.g., using a fluoride (B91410) source like TBAF for the analogous BTMSA) to generate a silylacetylide or the bare acetylide anion (LiC≡CLi). This resulting acetylide is a strong carbon nucleophile capable of participating in SN2 reactions with alkyl halides to form new carbon-carbon bonds. wikipedia.org A theoretical study of this process would focus on the nucleophilicity of the acetylide and the reaction barriers for its attack on various electrophiles, taking into account steric and electronic factors. nih.gov
| Factor | Influence on SN2 Reaction Rate | Relevance to this compound |
| Substrate Structure | Steric hindrance around the electrophilic carbon decreases the reaction rate. Methyl and primary halides are fastest. masterorganicchemistry.com | For attack at the Si center, the dimethyl groups provide some steric bulk, but less than tertiary alkyl groups. |
| Nucleophile | Stronger nucleophiles lead to faster reactions. libretexts.org | The molecule itself can be the substrate (at the Si-Cl bond) or a precursor to a nucleophile (acetylide). |
| Leaving Group | Better leaving groups (weaker bases) increase the reaction rate. libretexts.org | The chloride ion (Cl⁻) is a good leaving group, facilitating nucleophilic attack at the silicon atom. |
| Solvent | Polar aprotic solvents (e.g., acetonitrile, acetone) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. libretexts.org | Theoretical models like the Polarizable Continuum Model (PCM) can be used to evaluate solvent effects on the reaction barrier. mdpi.comresearchgate.net |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic and Organometallic Synthesis
The reactivity of the silicon-chlorine and silicon-carbon bonds in bis(chlorodimethylsilyl)acetylene allows for its use as a fundamental building block in the synthesis of various organic and organometallic compounds.
Building Block for Silicon-Containing Heterocycles (e.g., Siloles)
This compound serves as a crucial starting material for the synthesis of siloles, which are silicon-containing analogues of cyclopentadiene. These heterocyclic compounds are of significant interest due to their unique electronic and photophysical properties, making them promising for applications in organic electronics. mdpi.com The synthesis of siloles often involves the reaction of this compound with other reagents to form the five-membered ring structure. For instance, a 1,1-bis(silylene)silole has been synthesized through a double salt-metathesis reaction involving a potassium silacyclopentadienediide and an amidinato-stabilized silylene chloride. rsc.org This particular silole exhibits a red color due to the lp(Si)/π*(silole) transition, and this characteristic is bathochromically shifted compared to other 1,1-bissilylsiloles, suggesting enhanced conjugation. rsc.org
Furthermore, rhodium-catalyzed intramolecular trans-bis-silylation of thiophene (B33073) derivatives containing a pentamethyldisilanyl group has been shown to produce thiophene-fused siloles. mdpi.com Similarly, pyridine-fused siloles can be synthesized via palladium-catalyzed intramolecular bis-silylation. nih.gov These synthetic strategies highlight the versatility of silyl-substituted acetylenes in creating complex, fused heterocyclic systems with potential applications in electronic materials.
Precursor for Sila-Substituted Analogues of Organic Compounds
The introduction of silicon atoms into organic molecules can significantly alter their physical and chemical properties. This compound acts as a precursor for creating sila-substituted analogues of various organic compounds. The presence of the reactive Si-Cl bonds allows for nucleophilic substitution reactions, enabling the attachment of a wide range of organic functionalities. This capability is instrumental in the design and synthesis of molecules with tailored properties for specific applications.
Synthesis of Novel Molecular Architectures
The rigid and linear nature of the acetylene (B1199291) unit in this compound, combined with the reactivity of the silyl (B83357) groups, makes it an excellent component for constructing novel and complex molecular architectures. nih.gov These architectures can range from macrocycles to three-dimensional cages with potential applications in host-guest chemistry, molecular recognition, and materials science. nih.gov Alkyne metathesis, a powerful tool in dynamic covalent chemistry, can be employed to create well-defined structures with ethynylene linkages, which are valued for their stability, linearity, and rigidity. nih.gov
Application in Polymer and Materials Development
The unique electronic and structural features of this compound also make it a valuable monomer and precursor for the development of advanced polymers and materials with interesting electronic and optical properties.
Monomer for Conjugated Polymers with Tailored Electronic Properties
This compound can be used as a monomer in polymerization reactions to create conjugated polymers. unt.edumdpi.comresearchgate.net The π-conjugated system, which consists of alternating single and double bonds along the polymer backbone, is responsible for the characteristic optical and electronic properties of these materials. mdpi.com The presence of silicon atoms in the polymer chain can influence properties such as solubility, stability, and the energy levels of the frontier molecular orbitals.
The electrical conductivity of such polymers can be tuned over a wide range, from insulating to metallic regimes, through a process called doping. mdpi.com For example, the conductivity of polyacetylene can be dramatically increased by orders of magnitude upon doping with substances like iodine. mdpi.com The ability to tailor the electronic properties of these polymers makes them attractive for applications in "plastic electronics". nobelprize.org
| Property | Value |
| Undoped Polymer Conductivity | 10⁻¹⁰–10⁻⁶ S·cm⁻¹ mdpi.com |
| Doped Polyacetylene Conductivity | > 10⁴ S·cm⁻¹ mdpi.com |
| Resistivity of 92.5% trans-polyacetylene | 1.01·10⁴ Ω·cm researchgate.net |
| Energy gap of 92.5% trans-polyacetylene | 0.56 eV researchgate.net |
| Resistivity of 20.0% trans-polyacetylene | 2.35·10⁸ Ω·cm researchgate.net |
| Energy gap of 20.0% trans-polyacetylene | 0.93 eV researchgate.net |
Development of Semiconducting and Luminescent Materials
The conjugated structures derived from this compound often exhibit semiconducting and luminescent properties. unt.edu These materials are key components in various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. mdpi.comresearchgate.net The incorporation of silicon into the polymer backbone can enhance the performance and stability of these devices.
Catalytic and Reagent Applications
Beyond its role in polymer synthesis, the electronic and structural properties of this compound make it a valuable compound in the realm of catalysis and as a reagent in organic transformations.
In organometallic chemistry, silyl-substituted alkynes are widely used as ligands that can bind to transition metals. wikipedia.org The closely related compound, bis(trimethylsilyl)acetylene (B126346) (BTMSA), is well-studied in this regard. It forms stable complexes with various transition metals, such as titanium and zirconium. nih.gov In these complexes, the alkyne ligand can be easily displaced, which liberates a highly reactive, low-valent metal center that can then act as a catalyst for other reactions. nih.gov This makes the alkyne complex a "masked" or precursor form of the active catalyst.
This compound is expected to behave similarly, coordinating to metal centers through its alkyne π-system in an η²-fashion. wikipedia.orglkouniv.ac.in The primary difference lies in the electronic effect of the chloro-substituents. Compared to the electron-donating methyl groups in BTMSA, the chlorine atoms are electron-withdrawing. This property would enhance the π-acceptor character of the alkyne ligand, leading to stronger back-bonding from the metal to the ligand. This modulation of the metal-ligand bond could influence the stability of the complex and the reactivity of the resulting catalytic system.
The table below illustrates potential transition metal complexes that could be formed using this compound as a ligand, based on known reactions with similar alkynes. wikipedia.orgnih.gov
| Metal Precursor | Potential Complex with this compound |
| Cp₂TiCl₂ / Mg | Cp₂Ti(η²-Me₂ClSiC≡CSiClMe₂) |
| Co₂(CO)₈ | [Co₂(CO)₆][μ-(Me₂ClSiC≡CSiClMe₂)] |
| Ni(COD)₂ | Ni(COD)(η²-Me₂ClSiC≡CSiClMe₂) |
| [Pt(PPh₃)₂] | Pt(PPh₃)₂(η²-Me₂ClSiC≡CSiClMe₂) |
This table represents plausible complexes based on established organometallic reactions.
The most direct application of this compound in synthesis is its function as a dual electrophile. The two Si-Cl bonds are highly susceptible to nucleophilic attack, allowing the compound to act as a linear, rigid linker connecting two molecular fragments. masterorganicchemistry.commasterorganicchemistry.com This reactivity is a cornerstone of organosilicon chemistry.
A wide variety of nucleophiles can displace the chloride ions in facile substitution reactions. For example:
Hydrolysis: Reaction with water yields the corresponding disilanol, (HO)Me₂SiC≡CSiMe₂(OH), which can further condense to form polysiloxanes.
Alcoholysis: Reaction with an alcohol (ROH) produces a bis(alkoxysilyl)acetylene, (RO)Me₂SiC≡CSiMe₂(OR).
Aminolysis: Reaction with a primary or secondary amine (R₂NH) forms a bis(aminosilyl)acetylene, (R₂N)Me₂SiC≡CSiMe₂(NR₂).
Reaction with Organometallic Reagents: Reagents like Grignards (RMgX) or organolithiums (RLi) can form new silicon-carbon bonds, leading to structures of the type R-Me₂SiC≡CSiMe₂-R.
These transformations are highly efficient and allow for the precise construction of larger molecules where two functional units are held apart by a rigid acetylenic spacer. The table below summarizes these key transformations.
| Nucleophile (Nu-H or Nu-M) | Reactant | Resulting Product Structure | Product Class |
| Water | H₂O | (HO)Me₂Si-C≡C-SiMe₂(OH) | Disilanol |
| Alcohol | ROH | (RO)Me₂Si-C≡C-SiMe₂(OR) | Bis(alkoxysilyl)acetylene |
| Amine | R₂NH | (R₂N)Me₂Si-C≡C-SiMe₂(NR₂) | Bis(aminosilyl)acetylene |
| Grignard Reagent | RMgX | R-Me₂Si-C≡C-SiMe₂-R | Bis(alkyl/aryl)silylacetylene |
This reactivity makes this compound a valuable synthon for materials science, enabling the creation of molecules with specific electronic, optical, or liquid crystalline properties.
Article on this compound Cannot Be Generated
Following a comprehensive search for scientific literature and data, it is not possible to generate an article on the chemical compound this compound that meets the specified requirements for detailed spectroscopic and structural analysis. While the compound is known and has been mentioned in research, for instance in the context of its synthesis which can result in low yields and the formation of oligomers unt.edu, or as a reactant in organometallic chemistry thieme-connect.de, specific, publicly available experimental data for its characterization is not present in the accessed resources.
The required data for the outlined sections is unavailable for the following reasons:
Advanced Spectroscopic and Structural Elucidation Methods
Vibrational Spectroscopy:No specific Infrared (IR) or Raman spectroscopy data for Bis(chlorodimethylsilyl)acetylene could be located.
Without access to this fundamental characterization data, a scientifically accurate and thorough article adhering to the strict outline provided cannot be written. The creation of data tables and detailed research findings as requested is therefore unachievable.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within the this compound molecule. The IR spectrum provides direct evidence for the presence of the carbon-carbon triple bond (C≡C) and the silicon-chlorine (Si-Cl) bond.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carbon-Carbon Triple Bond (C≡C) | Stretching | 2100 - 2260 |
| Silicon-Chlorine (Si-Cl) | Stretching | 450 - 650 |
| Methyl-Silicon (CH₃-Si) | Bending/Rocking | 1250-1270, 750-860 |
Table 1: Characteristic Infrared Absorption Frequencies for this compound.
Studies on related silyl-substituted acetylenes and polyacetylenes have utilized Fourier transform infrared (FTi.r.) spectroscopy to confirm the presence of these key functional groups and to investigate the microstructure of polymers derived from them. kpi.ua For instance, the analysis of polyacetylene films has revealed information about defects, such as the presence of sp³ hybridized carbon atoms. kpi.ua
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides valuable information about the electronic structure and potential emissive properties of this compound and its derivatives.
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. youtube.com For molecules with conjugated systems, such as those that can be formed from this compound, the wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation. libretexts.orgshimadzu.com
In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases as the length of the conjugated system increases. youtube.comlibretexts.org This results in a shift of the absorption peak to longer wavelengths (a bathochromic or red shift). libretexts.orgshimadzu.com For instance, studies on acetylene-linked norbornadienes have shown absorption maxima in the range of 310–345 nm. researchgate.net The introduction of silyl (B83357) groups can also influence the electronic transitions. rsc.org
| Compound Type | Typical λ_max (nm) | Key Observations |
| Isolated Pi Bond | ~170 | High-energy transition in the far UV. libretexts.org |
| Conjugated Polyenes | 217 (Butadiene) and higher | λ_max increases with the length of the conjugated system. youtube.com |
| Silylethynyl-substituted Acenes | Varies | Regular bathochromic shift of about 100 nm per fused aromatic ring. researchgate.net |
Table 2: Representative UV-Vis Absorption Data for Related Conjugated Systems.
Photoluminescence (PL) spectroscopy is used to investigate the emissive properties of a compound after it has absorbed light. While not all molecules that absorb light will fluoresce, those that do can be characterized by their emission spectra. The study of polyfluoro(silyl)acetylene nanoparticles, for example, has shown clear absorption and emission spectra related to the conjugated units in the polymer main chain. researchgate.net Similarly, some 9-borafluorene (B15495326) derivatives, which can be synthesized from related starting materials, exhibit strong yellowish emission in both solution and the solid state, with high quantum yields. nih.gov The emission properties are often linked to the extent of conjugation and the presence of specific functional groups that can facilitate radiative decay. researchgate.netnih.gov For some platinum(II) complexes with acetylide ligands, both monomer and excimer emission can be observed, leading to changes in the luminescence color. acs.org
Chromatographic and Other Analytical Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, its reaction products, and any resulting polymers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. mdpi.com For the analysis of compounds like this compound, which can be derivatized, GC-MS is particularly useful. researchgate.netresearchgate.net Silylation is a common derivatization method that increases the volatility of polar compounds, making them suitable for GC analysis. researchgate.netnih.govnih.gov
In the context of reactions involving this compound, GC-MS can be used to analyze the complex mixture of products that may be formed. rsc.org The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. mdpi.com The mass spectrometer then fragments the individual components and detects the resulting ions, producing a unique mass spectrum for each compound that can be used for identification by comparison with spectral libraries. ugm.ac.id
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers. chromatographytoday.comresearchgate.net If this compound is used as a monomer to synthesize polymers, GPC is indispensable for analyzing the resulting macromolecules. amazonaws.comyoutube.comlcms.cz
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study organosilicon compounds.
DFT calculations are instrumental in elucidating the electronic structure and bonding of Bis(chlorodimethylsilyl)acetylene. The molecule's central feature is the carbon-carbon triple bond (C≡C) of the acetylene (B1199291) unit. This consists of one strong sigma (σ) bond and two weaker pi (π) bonds. youtube.com The sp hybridization of the carbon atoms results in a linear geometry for the C-C≡C-C backbone. youtube.com
The chlorodimethylsilyl groups, -Si(CH₃)₂Cl, significantly influence this electronic structure. DFT studies can quantify the electronic effects of these substituents. The silicon atom is less electronegative than carbon, and the chlorine atom is highly electronegative, creating complex inductive effects. These calculations can map the electron density distribution, revealing regions of electron surplus and deficiency.
Key bonding parameters that can be determined through DFT geometry optimization include bond lengths, bond angles, and dihedral angles. For the acetylene core, the C≡C bond is flanked by two Si-C single bonds. The interaction between the p-orbitals of the triple bond and the d-orbitals of the silicon atoms can also be investigated, although the extent of Si d-orbital participation in bonding is a subject of ongoing research.
Table 1: Representative Data from DFT Geometry Optimization of a Silylacetylene (Note: This is an illustrative table based on typical computational results for similar molecules, as specific data for this compound is not readily available in the cited literature.)
| Parameter | Calculated Value |
| C≡C Bond Length | ~ 1.21 Å |
| Si-C Bond Length | ~ 1.85 Å |
| Si-Cl Bond Length | ~ 2.09 Å |
| Si-C (methyl) Bond Length | ~ 1.87 Å |
| ∠(Si-C≡C) Bond Angle | ~ 180° |
| ∠(Cl-Si-C) Bond Angle | ~ 107° |
| ∠(C-Si-C) Bond Angle | ~ 111° |
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the modeling of reaction mechanisms, the identification of intermediates, and the characterization of transition states—the high-energy structures at the peak of the reaction energy barrier. eurekalert.org
Recent advances have even led to the development of machine learning models that can predict the structure of transition states with high accuracy and speed, a process that is traditionally computationally expensive. eurekalert.orgnih.gov These approaches are vital for understanding reaction kinetics and designing more efficient synthetic routes. nih.gov
Advanced Computational Methods for Organosilicon Systems
Beyond standard DFT, more sophisticated and computationally intensive methods are employed for higher accuracy in predicting the properties of organosilicon systems.
High-level composite quantum chemical methods, such as the Weizmann-1 (W1) theory and its variants, can predict thermochemical properties like standard enthalpies of formation with very high accuracy, often referred to as "chemical accuracy" (less than 4 kJ mol⁻¹ deviation). nih.gov These methods have been used to create benchmark databases for numerous organosilicon compounds, allowing for a critical evaluation of experimental data. nih.govacs.org
By accurately calculating the energies of different potential products and the barriers leading to them, these advanced methods can predict the reactivity and selectivity of reactions involving this compound. taylorfrancis.com For instance, in reactions where multiple isomers could be formed, computational models can determine the most likely product by identifying the lowest energy reaction pathway. taylorfrancis.com
This compound has several rotatable single bonds, specifically the Si-C (acetylenic) and Si-C (methyl) bonds. Rotation around these bonds can lead to different spatial arrangements of the atoms, known as conformers. Advanced computational methods can be used to explore the conformational landscape of the molecule.
By calculating the energy as a function of the dihedral angles, a potential energy surface can be generated. This surface reveals the lowest-energy (most stable) conformers and the energy barriers to rotation between them. The bulky chlorodimethylsilyl groups can introduce significant steric hindrance, which will influence the preferred conformation. For example, studies on similarly crowded molecules like 1,2-bis(9-anthryl)acetylene show that steric strain can lead to significant twisting from a planar geometry. rsc.org Computational analysis can predict these effects for this compound, determining the most stable arrangement of the two silyl (B83357) groups relative to each other.
Table 2: Illustrative Conformational Energy Analysis (Note: This table illustrates the type of data generated from a conformational analysis. The values are hypothetical.)
| Conformer | Dihedral Angle (Cl-Si-C≡C) | Relative Energy (kJ/mol) | Population at 298 K |
| Anti-periplanar | 180° | 0.0 (Global Minimum) | ~ 75% |
| Syn-clinal (Gauche) | 60° | 5.0 | ~ 24% |
| Syn-periplanar | 0° | 15.0 (Steric Clash) | ~ 1% |
Future Research Directions and Outlook
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The advancement of organosilicon chemistry is closely tied to the development of efficient and cost-effective synthesis processes. mdpi.com Currently, the industrial production of many organosilanes relies on the Müller-Rochow direct process, which, despite its advancements, is not without limitations. mdpi.comsbfchem.com While specific, novel synthetic routes for bis(chlorodimethylsilyl)acetylene are not extensively detailed in current literature, future research will undoubtedly focus on improving upon established methods analogous to those used for similar compounds like bis(trimethylsilyl)acetylene (B126346) (BTMSA). The synthesis of BTMSA involves the reaction of acetylene (B1199291) with butyllithium (B86547) to form dilithioacetylene, which is then quenched with trimethylsilyl (B98337) chloride. wikipedia.org
Future synthetic strategies for this compound will likely target:
Enhanced Selectivity: Refining reaction conditions to minimize the formation of undesired by-products and improve the purity of the final compound. This includes exploring alternative catalysts and solvent systems that can precisely control the reaction pathway.
Green Chemistry Principles: Incorporating environmentally friendly reagents and conditions, such as using less hazardous solvents and developing catalytic processes that can be recycled, is a major trend in modern chemical synthesis. mdpi.com
Exploration of Unprecedented Reactivity Patterns and Transformation Pathways
The reactivity of this compound is twofold, involving the acetylenic core and the silicon-chlorine bonds. While the acetylene unit can participate in cycloaddition reactions, similar to BTMSA, the true potential for novel transformations lies in the two chlorodimethylsilyl groups. wikipedia.org The Si-Cl bond is a highly valuable functional handle for further chemical modification.
Future research is expected to delve into:
Nucleophilic Substitution: The chlorine atoms are excellent leaving groups, allowing for facile substitution reactions with a wide array of nucleophiles. This opens pathways to a vast library of new derivatives by introducing alkoxy, amino, or other functional groups.
Reductive Coupling: The Si-Cl bonds can undergo reductive coupling reactions to form Si-Si linkages, leading to the creation of oligosilanes or polysilanes with an acetylenic backbone.
Hydrosilylation and Hydrolysis: The Si-Cl bond can be hydrolyzed to form silanols, which are key intermediates for the synthesis of silicones. These silanol (B1196071) derivatives can then undergo condensation reactions to form polysiloxane chains or networks, with the acetylene unit incorporated into the polymer structure.
Metal-Mediated Reactions: The interaction of the acetylene π-system and the silicon centers with transition metals could lead to unprecedented catalytic cycles and organometallic complexes. nih.gov Group 4 metallocene complexes, for instance, are known to react with silylacetylenes, liberating the alkyne to generate highly reactive metal centers that can participate in further synthetic and catalytic reactions. nih.gov
Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds
The bifunctional nature of this compound makes it an ideal building block, or scaffold, for the design of advanced functional materials. longdom.org Its rigid, linear structure can impart unique properties to polymers and other macromolecular structures.
Future work in this area will likely focus on:
Linear Polymers: Polycondensation of the di-functional monomer, for example, by hydrolysis of the Si-Cl groups to silanols followed by dehydration, can yield linear poly(silylacetylene)s. These polymers, containing alternating silyl (B83357) and acetylene units, are precursors to silicon carbide (SiC) fibers upon thermal conversion. researchgate.net
Cross-Linked Networks: The two reactive sites allow the molecule to act as a cross-linking agent, creating robust, three-dimensional polymer networks with high thermal stability and mechanical strength.
Dendrimers and Hyperbranched Polymers: The molecule can serve as a core or a branching unit in the synthesis of dendrimers and hyperbranched polymers. longdom.orgsigmaaldrich.com These materials are of interest for applications in catalysis, coatings, and drug delivery due to their unique architectures and high density of functional groups. sigmaaldrich.com
Hybrid Organic-Inorganic Materials: By reacting this compound with organic linkers or inorganic nanoparticles, novel hybrid materials can be synthesized. These materials could combine the processability and functionality of organic chemistry with the robustness and electronic properties of inorganic compounds. longdom.org
| Material Type | Potential Precursor/Monomer | Key Structural Feature | Potential Application |
| Linear Polysiloxanes | Diol derivative of this compound | Flexible Si-O-Si backbone with rigid C≡C units | High-performance elastomers, coatings |
| Polycarbosilanes | This compound | Alternating Si-C backbone | Precursors to Silicon Carbide (SiC) ceramics |
| Cross-linked Resins | This compound with multifunctional linkers | 3D network structure | Thermosets, electronic packaging |
| Dendritic Scaffolds | This compound as a core | Highly branched, defined architecture | Catalysis, functional coatings |
Interdisciplinary Applications and Expanding Research Horizons
The materials derived from this compound scaffolds have the potential for a wide range of interdisciplinary applications, reflecting the broad utility of organosilicon compounds in science and technology. sbfchem.com
Electronics and Photonics: Organosilicon polymers with conjugated backbones, such as those incorporating acetylene units, are investigated for their optoelectronic properties, including photoluminescence and electroluminescence. longdom.org This opens possibilities for their use in organic light-emitting diodes (OLEDs), sensors, and other semiconductor devices.
Aerospace and High-Performance Materials: The thermal conversion of polymers derived from this compound into silicon carbide is highly relevant for the aerospace industry, where lightweight, high-strength, and high-temperature resistant materials are in demand. sbfchem.com
Catalysis: The incorporation of the bis(silyl)acetylene moiety into polymer or dendritic supports could be used to immobilize catalytic species, combining the advantages of homogeneous and heterogeneous catalysis. longdom.org
Bioorganic Chemistry: While requiring further functionalization to ensure biocompatibility, silicon-based materials are explored for biomedical applications, including as delivery systems or components of biosensors. longdom.orgmdpi.com The rigid acetylene linker could be used to design specific molecular probes or scaffolds.
Looking forward, the continued study of this compound and its derivatives will contribute to the broader field of organosilicon chemistry, pushing the boundaries of molecular design and materials science. researchgate.net
Q & A
Q. What are the critical considerations for synthesizing Bis(chlorodimethylsilyl)acetylene with high purity?
Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to avoid side reactions such as oligomerization or hydrolysis. Use inert atmospheres (argon/nitrogen) to prevent moisture-induced degradation of chlorosilane intermediates . Characterization should include:
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm silyl group coordination and acetylene bond integrity.
- GC-MS to assess purity and detect volatile byproducts.
- Elemental analysis for stoichiometric validation of C, H, and Cl content.
Q. How can researchers mitigate safety risks during handling and storage?
Methodological Answer:
- Handling: Use Schlenk-line techniques or gloveboxes to prevent exposure to air/moisture, which can hydrolyze chlorosilane groups into hazardous HCl gas .
- Storage: Store in anhydrous solvents (e.g., THF or toluene) under inert gas at –20°C. Regularly monitor for pressure buildup in sealed containers due to potential decomposition.
- Safety Protocols: Include fume hoods, chemical-resistant gloves, and emergency neutralization kits (e.g., sodium bicarbonate for acid spills).
Q. What spectroscopic techniques are most effective for characterizing its reactivity with nucleophiles?
Methodological Answer:
- FT-IR Spectroscopy: Track disappearance of the C≡C stretch (~2100 cm⁻¹) and emergence of new Si–O or Si–N bonds (~1000–1100 cm⁻¹) in substitution reactions.
- X-ray Crystallography: Resolve structural changes in single crystals post-reaction, particularly for steric effects from dimethylsilyl groups .
- Kinetic Studies: Use UV-Vis or stopped-flow methods to quantify reaction rates with amines or alcohols under varying temperatures.
Advanced Research Questions
Q. How can computational modeling guide the design of this compound-derived polymers?
Methodological Answer:
- DFT Calculations: Optimize geometries (e.g., Gaussian 16) to predict regioselectivity in cycloaddition or polymerization reactions. Focus on LUMO energy levels of the acetylene moiety to assess reactivity toward dienes or radicals .
- MD Simulations: Model steric hindrance effects from chlorodimethylsilyl groups on polymer backbone flexibility using tools like GROMACS.
- Validation: Compare computational predictions with experimental DSC/TGA data on thermal stability and XRD for crystallinity .
Q. What strategies resolve contradictions in reported catalytic efficiencies for Si–C bond formation?
Methodological Answer:
- Systematic Variable Screening: Use Design of Experiments (DoE) to isolate factors (e.g., catalyst loading, solvent polarity) affecting yield. For example, Pd(PPh₃)₄ may outperform Ni catalysts in THF due to better silyl group coordination .
- In Situ Monitoring: Employ Raman spectroscopy or ReactIR to detect transient intermediates and identify rate-limiting steps.
- Meta-Analysis: Cross-reference datasets from literature using standardized metrics (e.g., turnover frequency, TOF) to account for discrepancies in reaction conditions .
Q. How can researchers optimize its application in hybrid organic-inorganic materials?
Methodological Answer:
- Surface Functionalization: Use SAM (self-assembled monolayer) techniques on SiO₂ substrates. Characterize with AFM and contact angle measurements to assess monolayer uniformity .
- Crosslinking Studies: Investigate UV-initiated thiol-ene reactions with bis(thiol) compounds. Monitor gelation times via rheometry and crosslink density via swelling experiments.
- Stability Testing: Expose materials to accelerated aging (e.g., 85°C/85% RH) and analyze degradation via FT-IR and SEM-EDS for chlorine leaching .
Data Contradiction Analysis
Q. Why do some studies report conflicting thermal stability profiles?
Methodological Answer:
- Sample Purity: Impurities (e.g., residual HCl) can lower decomposition temperatures. Replicate studies using rigorously purified samples (e.g., sublimation or column chromatography) .
- Method Variability: TGA heating rates (e.g., 5°C/min vs. 10°C/min) impact observed degradation thresholds. Standardize protocols per ASTM E2550.
- Atmosphere Effects: Compare inert (N₂) vs. oxidative (air) environments, as O₂ may catalyze Si–C bond cleavage at lower temperatures .
Experimental Design Recommendations
Q. How to design a reproducible protocol for kinetic studies of its hydrolysis?
Methodological Answer:
- Controlled Humidity Chambers: Use saturated salt solutions to maintain precise RH levels (e.g., 75% RH with NaCl).
- Quenching Methods: Add excess triethylamine to halt hydrolysis at timed intervals, followed by GC-MS quantification of HCl and silanol byproducts .
- Statistical Replicates: Perform triplicate runs with error margins <5% to account for environmental variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
